molecular formula C22H19N3O3 B302593 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302593
M. Wt: 373.4 g/mol
InChI Key: JHLVJGHTXZTVRU-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPI, is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53. This compound has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the activity of the tumor suppressor protein p53. MDM2 binds to p53 and promotes its degradation by the proteasome, thereby inhibiting its transcriptional activity. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This prevents the MDM2-p53 interaction and leads to the stabilization and activation of p53.
Biochemical and Physiological Effects
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also sensitizes cancer cells to chemotherapy and radiation therapy. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of this interaction in cancer development and progression. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include more preclinical studies, clinical trials, the development of more potent and selective MDM2 inhibitors, and the exploration of its use in other diseases.

Synthesis Methods

The synthesis of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 1,2-dimethyl-3-indolylmethanamine and 3-methylbenzoyl isocyanide. The reaction takes place in the presence of a catalyst and yields 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as the final product. The purity of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential anticancer activity. It has been shown to selectively inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H19N3O3/c1-13-7-6-8-15(11-13)25-21(27)18(20(26)23-22(25)28)12-17-14(2)24(3)19-10-5-4-9-16(17)19/h4-12H,1-3H3,(H,23,26,28)/b18-12-

InChI Key

JHLVJGHTXZTVRU-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/C(=O)NC2=O

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.